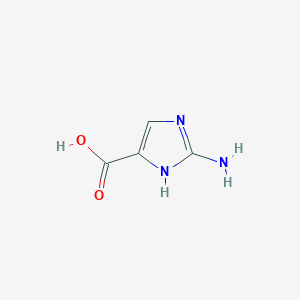

2-Amino-1H-imidazole-5-carboxylic acid

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-amino-1H-imidazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O2/c5-4-6-1-2(7-4)3(8)9/h1H,(H,8,9)(H3,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTYZMZQDGZMTJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=N1)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30337316 | |

| Record name | 2-Amino-1H-imidazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30337316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

860011-60-5 | |

| Record name | 2-Amino-1H-imidazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30337316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Strategies for the Construction of the Imidazole (B134444) Ring System

The formation of the 2-aminoimidazole scaffold is a cornerstone of many synthetic efforts. A variety of methods have been developed, ranging from traditional cyclization reactions to modern, environmentally conscious procedures.

Classical approaches to synthesizing the 2-amino-1H-imidazole ring often involve the cyclocondensation of guanidines with 1,2-dielectrophilic compounds, such as α-haloketones. msu.ru This method, while foundational, can sometimes lead to issues with regioselectivity and may require protective group strategies to avoid side reactions due to the high basicity of guanidines. msu.ru

Another established route is the recyclization of other heterocyclic systems, such as 2-aminooxazoles, into the 2-aminoimidazole core. msu.ruresearchgate.net This transformation allows for the conversion of one heterocyclic system into another, providing an alternative pathway to the desired imidazole structure. Additionally, an efficient pathway to functionalized 1H-imidazoles involves the acid-mediated denitrogenative transformation of 5-amino-1,2,3-triazole derivatives. mdpi.com This approach utilizes an intramolecular cyclization followed by a triazole ring-opening to construct the imidazole ring. mdpi.com

To improve efficiency and reduce waste, several one-pot synthetic routes have been developed. These methods combine multiple reaction steps into a single procedure, avoiding the need to isolate intermediates.

A notable one-pot, two-step protocol utilizes microwave irradiation to synthesize polysubstituted 2-aminoimidazoles. acs.org This process begins with the reaction of readily available 2-aminopyrimidines with α-bromocarbonyl compounds to form imidazo[1,2-a]pyrimidinium salts. The subsequent opening of the pyrimidine ring with hydrazine yields the desired 1,4,5-substituted 2-aminoimidazoles in good yields (65-95%). acs.org

Another innovative one-pot approach employs deep eutectic solvents (DESs) as a green reaction medium for the synthesis of 2-aminoimidazoles from α-chloroketones and guanidine derivatives. mdpi.comnih.gov This method involves an initial alkylation followed by a cyclocondensation process, all within the same pot. mdpi.com The use of DES significantly reduces reaction times compared to conventional volatile organic solvents. mdpi.comnih.gov Fused 2-amino-imidazoles can also be prepared in a one-pot reaction from 1,2-diamino-arenes and Vilsmeier reagents under mild conditions. rsc.org

| One-Pot Method | Starting Materials | Key Reagents/Conditions | Advantages | Reference |

|---|---|---|---|---|

| Microwave-Assisted Pyrimidine Ring Opening | 2-Aminopyrimidines, α-Bromocarbonyls | Microwave irradiation, Hydrazine | Efficient, good yields (65-95%), rapid | acs.org |

| Deep Eutectic Solvent (DES) Synthesis | α-Chloroketones, Guanidines | Choline chloride-based DES (e.g., with urea or glycerol) | Environmentally benign, shorter reaction times, simple work-up | mdpi.comnih.gov |

| DIB Oxidation for Fused Imidazoles | 1,2-Diamino-arenes, Vilsmeier reagents | Diacetoxy-iodobenzene (DIB) | Mild conditions, tolerant of various functional groups | rsc.org |

Metal-catalyzed reactions offer powerful tools for constructing the imidazole ring with high precision and efficiency. A recently developed strategy involves the palladium-catalyzed carboamination of N-propargyl guanidines with aryl triflates. acs.orgnih.gov This methodology is significant as it forms both a C–N and a C–C bond during the annulation step, allowing for the rapid synthesis of 2-aminoimidazole products with diverse aryl substitutions. nih.gov The utility of this approach has been demonstrated in the total synthesis of several natural products. acs.orgnih.gov

While transition metals are widely used, metal-free approaches are also of great interest. The aforementioned one-pot synthesis in deep eutectic solvents proceeds without a metal catalyst, relying instead on the properties of the solvent medium to facilitate the reaction. mdpi.comnih.gov

Green chemistry principles are increasingly being applied to the synthesis of heterocyclic compounds. The use of deep eutectic solvents (DESs) stands out as a significant advancement. mdpi.comnih.gov DESs are non-volatile, biodegradable, and often derived from renewable resources like choline chloride, urea, and glycerol. mdpi.com Synthesizing 2-aminoimidazoles in these solvents not only avoids the use of hazardous volatile organic compounds but also reduces reaction times from 10-12 hours to 4-6 hours and simplifies product isolation. mdpi.comnih.gov

Functionalization and Derivatization of 2-Amino-1H-imidazole-5-carboxylic Acid

Once the imidazole core is synthesized, its functional groups can be modified to create a diverse range of derivatives. The 2-amino group is a primary site for such modifications.

The 2-amino group of the imidazole ring is a versatile handle for derivatization. Standard protection strategies are often employed in multi-step syntheses. For example, the amino group can be protected by reacting 2-aminoimidazole with di-t-butyl pyrocarbonate to yield a Boc-protected derivative, which can be selectively deprotected later in the synthetic sequence. nih.gov

Alkylation at the 2-amino position is another key modification. This reaction can be used to increase the length of side chains attached to the imidazole core, which can be crucial for modulating biological activity. nih.gov Furthermore, the 2-amino group can readily undergo acylation to form amides. This is typically achieved through coupling reactions with carboxylic acids. For instance, in a parallel synthesis of related thiazole derivatives, the 2-amino group was coupled with various benzoic acids using standard peptide coupling agents like HATU, demonstrating a robust method for creating amide linkages at this position. nih.gov

| Modification Type | Reagents/Method | Purpose/Outcome | Reference |

|---|---|---|---|

| Protection | Di-t-butyl pyrocarbonate (Boc2O) | Temporarily blocks the reactivity of the amino group during synthesis. | nih.gov |

| Alkylation | Alkyl halides | Introduces alkyl substituents on the amino group, extending side chains. | nih.gov |

| Acylation (Amide Formation) | Carboxylic acids with coupling agents (e.g., HATU, HOBt/EDC) | Forms a stable amide bond, allowing for the attachment of diverse acyl groups. | nih.gov |

Esterification and Amidation of the Carboxylic Acid Moiety

The carboxylic acid group of this compound is a key functional handle for the synthesis of various derivatives through esterification and amidation reactions. These transformations allow for the modulation of the compound's physicochemical properties.

Esterification:

The conversion of the carboxylic acid to an ester can be achieved through standard methods such as the Fischer esterification. masterorganicchemistry.com This reaction typically involves treating the carboxylic acid with an excess of an alcohol (e.g., methanol, ethanol) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com The reaction is an equilibrium process where water is produced as a byproduct. masterorganicchemistry.com Another effective method involves the treatment of the acid with thionyl chloride (SOCl₂) in an alcohol like methanol, which first converts the carboxylic acid to an acyl chloride intermediate that subsequently reacts with the alcohol to form the corresponding ester. nih.gov For example, ethyl 2-amino-1H-imidazole-5-carboxylate is a common derivative synthesized through such methods. stackexchange.com

Amidation:

Amidation of the carboxylic acid moiety can be performed using several synthetic strategies. A general and highly efficient method involves the direct coupling of the carboxylate salt with an amine. nih.govacs.org This is often facilitated by a coupling agent, such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), in the presence of a non-nucleophilic base like Hünig's base (N,N-diisopropylethylamine). nih.govacs.org This protocol is advantageous as it proceeds under mild conditions and is generally complete within a few hours, providing good to excellent yields. nih.gov

Alternatively, amides can be synthesized by reacting the carboxylic acid with various amines using a condensing agent like phosphorous oxychloride in a solvent such as dry pyridine. Furthermore, the ester derivative, such as ethyl 2-amino-1H-imidazole-5-carboxylate, can be converted to an amide through aminolysis, which is the reaction of the ester with a primary amine. stackexchange.com The efficiency of this reaction can be enhanced by using catalysts like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD). stackexchange.com These methods have been used to synthesize a wide range of amide derivatives by incorporating various amines, including amino acid esters and alkanamines. nih.gov

| Transformation | Typical Reagents | Reaction Name/Type |

|---|---|---|

| Esterification | Alcohol (e.g., MeOH, EtOH), Acid Catalyst (e.g., H₂SO₄) | Fischer Esterification masterorganicchemistry.com |

| Esterification | Thionyl Chloride (SOCl₂), Alcohol | Acyl Chloride Formation followed by Esterification nih.gov |

| Amidation | Amine, HBTU, Hünig's Base | Peptide Coupling nih.govacs.org |

| Amidation | Amine, Phosphorous Oxychloride, Pyridine | Condensation Reaction |

| Amidation | Ester precursor, Amine, Catalyst (e.g., TBD) | Aminolysis stackexchange.com |

Substitution Patterns on the Imidazole Ring

Beyond derivatization of the carboxylic acid, the core 2-amino-1H-imidazole ring can be functionalized at its nitrogen and carbon atoms to generate diverse substitution patterns. Research has demonstrated the synthesis of derivatives with substituents at both the N-1 and C-4 positions of the imidazole ring. consensus.app

A notable example is the synthesis of 2-amino-1-aryl-4-chloro-1H-imidazole-5-carboxylic acid derivatives. consensus.appacs.org In this class of compounds, the N-1 position of the imidazole ring is substituted with an aryl group, and the C-4 position is substituted with a chlorine atom. This dual substitution significantly alters the electronic and steric properties of the parent molecule. The synthesis of these polyfunctional imidazoles showcases a targeted approach to modifying the core heterocyclic structure. consensus.app Other synthetic strategies have been developed for introducing substituents, such as thio-groups, onto the imidazole scaffold, further expanding the chemical space of accessible derivatives. sapub.org

| Position on Imidazole Ring | Type of Substituent | Example Class of Compound |

|---|---|---|

| N-1 | Aryl Group | 2-amino-1-aryl-4-chloro-1H-imidazole-5-carboxylic acids consensus.app |

| C-4 | Chlorine | 2-amino-1-aryl-4-chloro-1H-imidazole-5-carboxylic acids consensus.app |

| Various | Thio-substituents | Thio-substituted Imidazoles sapub.org |

Spectroscopic Characterization of Synthesized Derivatives

The structural elucidation of synthesized derivatives of this compound relies on a combination of standard spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

NMR Spectroscopy: Proton (¹H) NMR is instrumental in confirming the structure of these derivatives. For amide derivatives, a characteristic signal for the amide proton (CO-NH) can be observed in the downfield region, for instance, around 10.65 ppm. Signals corresponding to the protons of the specific alcohol or amine moieties incorporated during esterification or amidation, respectively, will also be present in the spectra. Carbon-13 (¹³C) NMR provides complementary information, confirming the presence of carbonyl carbons and other carbon atoms within the molecule. mdpi.com

Mass Spectrometry: Mass spectrometry is used to determine the molecular weight of the synthesized compounds and to confirm their elemental composition. High-Resolution Mass Spectrometry (HRMS) is particularly valuable for providing highly accurate mass measurements, which helps to unequivocally establish the molecular formula of the new derivatives. mdpi.com The fragmentation patterns observed in the mass spectra of related imidazole compounds can also aid in structural analysis. researchgate.netresearchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. The presence of the imidazole ring can be confirmed by characteristic peaks for C=N and N-H stretching vibrations. acs.org The transformation of the carboxylic acid is monitored by the disappearance of the broad O-H stretch of the acid and the appearance of new, characteristic carbonyl (C=O) stretching bands for the ester or amide functionalities at specific wavenumbers.

| Spectroscopic Technique | Information Obtained | Characteristic Signals/Features |

|---|---|---|

| ¹H NMR | Proton environment and connectivity | Amide N-H protons (e.g., ~10.65 ppm) , signals for ester/amide alkyl/aryl groups. |

| ¹³C NMR | Carbon skeleton | Carbonyl carbon signals, aromatic/aliphatic carbon signals. mdpi.com |

| Mass Spectrometry (MS/HRMS) | Molecular weight and formula | Molecular ion peak (M+) corresponding to the derivative's mass. mdpi.com |

| Infrared (IR) Spectroscopy | Presence of functional groups | C=O stretch (ester/amide), N-H stretch (imidazole/amide), C=N stretch (imidazole). acs.org |

Biological Relevance and Natural Product Context

Occurrence in Natural Products and Biomolecules

The 2-aminoimidazole moiety is a key component of numerous alkaloids discovered in marine sponges, primarily from the orders Agelasida and Axinellida. These natural products are often characterized by the linkage of a 2-aminoimidazole ring to other cyclic structures, most notably a pyrrole-2-carboxamide unit. The pyrrole-imidazole alkaloids are a large and structurally diverse family of marine metabolites.

One of the most fundamental and well-known members of this family is oroidin , first isolated from the marine sponge Agelas oroides. Oroidin is considered a likely biosynthetic precursor to many of the more complex dimeric and trimeric pyrrole-imidazole alkaloids. It features a 2-amino-1H-imidazole ring connected via a propenyl chain to a 4,5-dibromo-1H-pyrrole-2-carboxamide moiety.

Another significant related natural product is hymenidin , which is structurally similar to oroidin but possesses only one bromine atom on the pyrrole ring. Hymenidin has been isolated from marine sponges of the genus Hymeniacidon and Stylissa. These compounds, along with other related alkaloids, are believed to play a role in the chemical defense mechanisms of the sponges.

The table below summarizes the occurrence of some key natural products containing the 2-aminoimidazole core.

| Natural Product | Core Structure | Biological Source (Marine Sponges) |

| Oroidin | 2-Aminoimidazole linked to a dibrominated pyrrole-2-carboxamide | Agelas oroides, Agelas sceptrum, Stylissa massa |

| Hymenidin | 2-Aminoimidazole linked to a monobrominated pyrrole-2-carboxamide | Hymeniacidon sp., Stylissa carteri, Agelas nakamurai |

| Clathrodin | 2-Aminoimidazole linked to a non-brominated pyrrole-2-carboxamide | Agelas clathrodes |

| Ageliferin | Dimeric alkaloid derived from oroidin/hymenidin units | Agelas sp. |

| Sceptrin | Dimeric alkaloid derived from oroidin/hymenidin units | Agelas sceptrum |

These natural products exhibit a range of biological activities, including antimicrobial, antiviral, and anticancer properties, which has spurred research into their synthesis and mechanism of action.

Biosynthetic Pathways Involving Imidazole (B134444) Carboxylic Acids

The biosynthesis of the 2-aminoimidazole core within marine alkaloids has been a subject of considerable investigation, though the precise enzymatic pathways are not yet fully elucidated. Current hypotheses, supported by some experimental evidence from radiolabeling studies, point to amino acids as the primary precursors.

It is widely proposed that the pyrrole-2-carboxylic acid portion of alkaloids like oroidin is derived from the amino acid proline . The biosynthesis of the 2-aminoimidazole moiety is more debated, with several amino acids, including ornithine , arginine , and lysine , being suggested as potential precursors.

Recent studies provide evidence favoring lysine as a key building block for the 2-aminoimidazole ring. The proposed biosynthetic pathway is thought to involve the following key steps:

Guanidination of Lysine : The biosynthesis is hypothesized to initiate with the conversion of lysine to homoarginine . This step involves the transfer of a guanidino group to the ε-amino group of lysine.

Oxidative Modifications : The side chain of homoarginine is then believed to undergo a series of oxidative modifications. This may involve hydroxylations at specific carbon atoms of the homoarginine side chain.

Cyclization and Dehydration : Subsequent intramolecular cyclization and dehydration of the modified homoarginine would lead to the formation of the 2-aminoimidazole ring. For instance, oxidation of a hydroxylated intermediate to a ketone can facilitate a spontaneous dehydration to form the heterocyclic ring.

Formation of the Alkaloid : The resulting 2-aminoimidazole-containing intermediate is then coupled with the pyrrole-2-carboxylic acid moiety, which is biosynthesized separately from proline, to form the final alkaloid structure, such as oroidin.

While the enzymes responsible for these transformations in marine sponges have not been definitively identified, this proposed pathway provides a plausible route for the formation of the 2-aminoimidazole core from common amino acid precursors. The study of these biosynthetic pathways is an active area of research, with the potential to uncover novel enzymatic reactions and to enable the biotechnological production of these valuable marine natural products.

Pharmacological Activities and Therapeutic Potential of 2 Amino 1h Imidazole 5 Carboxylic Acid Derivatives

Antimicrobial Activity

Derivatives of 2-Amino-1H-imidazole-5-carboxylic acid have demonstrated significant promise as antimicrobial agents, exhibiting efficacy against a wide array of pathogenic microorganisms, including bacteria, fungi, and mycobacteria.

The antibacterial potential of imidazole (B134444) derivatives has been extensively investigated, with numerous studies reporting their effectiveness against both Gram-positive and Gram-negative bacteria. mdpi.comnano-ntp.com The five-membered heterocyclic structure of imidazole is considered to be a key contributor to its antibacterial properties. mdpi.com The mechanism of action often involves the disruption of bacterial DNA replication, inhibition of cell wall synthesis, or interference with cell membrane integrity. mdpi.com

In one study, novel imidazole derivatives were synthesized and evaluated for their antimicrobial activity against several bacterial strains. The results indicated that these compounds were capable of inhibiting the growth of the tested bacteria. mdpi.com Another study focused on 4,5-diphenyl-1H-imidazole derivatives and found that while most of the synthesized compounds had no antibacterial activity, one compound, 6d, was twice as potent as ciprofloxacin against Staphylococcus aureus with a Minimum Inhibitory Concentration (MIC) of 4 μg/mL. scirp.org Furthermore, compound 6c showed moderate activity against Staphylococcus aureus and Enterococcus faecalis (MIC of 16 μg/mL). scirp.org

A series of 2-cyclopropyl-5-(5-(6-methylpyridin-2-yl)-2-substituted-1H-imidazol-4-yl)-6-phenylimidazo[2,1-b] nih.govmdpi.comnih.govthiadiazoles were synthesized and evaluated for their antibacterial activities. nih.gov More than half of these compounds demonstrated moderate to strong antibacterial activity. nih.gov Notably, compounds 15t (MIC=1-2 μg/mL) and 16d (MIC=0.5 μg/mL) exhibited the most potent antibacterial effects. nih.gov Importantly, compound 16d did not show cytotoxicity in HepG2 cells or hemolysis, suggesting a favorable safety profile. nih.gov

The following table summarizes the antibacterial activity of selected imidazole derivatives:

| Compound | Bacterial Strain | Activity (MIC) | Reference |

| 6d | Staphylococcus aureus | 4 µg/mL | scirp.org |

| 6c | Staphylococcus aureus | 16 µg/mL | scirp.org |

| 6c | Enterococcus faecalis | 16 µg/mL | scirp.org |

| 15t | Various bacteria | 1-2 µg/mL | nih.gov |

| 16d | Various bacteria | 0.5 µg/mL | nih.gov |

Imidazole derivatives are a well-established class of antifungal agents, with several compounds, such as ketoconazole, miconazole, and clotrimazole, being used clinically. jsynthchem.comnih.gov These compounds primarily exert their antifungal effects by inhibiting the enzyme 14α-demethylase, which is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. mdpi.comtandfonline.com The inhibition of ergosterol synthesis disrupts membrane fluidity and permeability, ultimately leading to fungal cell death. mdpi.com

A study investigating a series of imidazole derivatives reported that some of the synthesized compounds exhibited stronger antifungal activity than the reference drug fluconazole against Candida albicans, Aspergillus niger, and Cryptococcus neoformans. jsynthchem.com Structure-activity relationship (SAR) studies revealed that the presence of electron-withdrawing groups at the para position and hydrophobic substituents enhanced the antifungal efficacy by improving penetration into the fungal membrane. jsynthchem.com

In another study, novel imidazole derivatives were synthesized and their antifungal activities were investigated. tandfonline.com Compound 5d showed significant antifungal activity against Candida albicans, Candida parapsilosis, and Candida krusei with a minimum inhibitory concentration (MIC50) of 0.98 µg/mL. tandfonline.com Compound 5e was also effective against C. albicans and C. parapsilosis with the same MIC50, and against C. krusei with an MIC50 of 1.96 µg/mL. tandfonline.com Compound 5h displayed antifungal activity against C. albicans and C. parapsilosis with MIC50 values of 1.96 and 0.98 µg/mL, respectively. tandfonline.com

The antifungal activity of selected imidazole derivatives is presented in the table below:

| Compound | Fungal Strain | Activity (MIC50) | Reference |

| 5d | Candida albicans | 0.98 µg/mL | tandfonline.com |

| 5d | Candida parapsilosis | 0.98 µg/mL | tandfonline.com |

| 5d | Candida krusei | 0.98 µg/mL | tandfonline.com |

| 5e | Candida albicans | 0.98 µg/mL | tandfonline.com |

| 5e | Candida parapsilosis | 0.98 µg/mL | tandfonline.com |

| 5e | Candida krusei | 1.96 µg/mL | tandfonline.com |

| 5h | Candida albicans | 1.96 µg/mL | tandfonline.com |

| 5h | Candida parapsilosis | 0.98 µg/mL | tandfonline.com |

The emergence of drug-resistant strains of Mycobacterium tuberculosis has created an urgent need for the development of new antitubercular agents. Imidazole-containing derivatives have shown considerable promise in this area. nih.gov A notable example is delamanid, a 4-nitroimidazole derivative that has been approved for the treatment of multidrug-resistant tuberculosis. nih.gov

Research has focused on synthesizing and evaluating numerous imidazole-containing derivatives for their in vitro and in vivo activity against both drug-sensitive and drug-resistant M. tuberculosis. nih.gov In one study, a series of imidazole-thiosemicarbazide derivatives were investigated for their anti-Mtb activity. nih.gov Among the 30 compounds tested, ITD-13, ITD-20, and ITD-30 exhibited the strongest inhibition of Mtb growth at non-cytotoxic concentrations. nih.gov ITD-13 was the most potent, with a minimal inhibitory concentration (MIC) of 15.62 μg/mL. nih.gov This compound was also found to inhibit the intracellular growth of Mtb in human macrophages and disrupt the formation of Mtb biofilms. nih.gov

Another study focused on a new class of imidazoles and benzimidazoles linked to ethionamide analogs. nih.gov These compounds were evaluated for their in vitro activity against M. tuberculosis H37Rv. The results indicated that the presence of hydroxy and nitrile moieties on the imidazole ring, as well as hydroxy and methoxy groups on the benzimidazole ring, were beneficial for antitubercular activity. nih.gov

The antitubercular activity of selected imidazole derivatives is summarized below:

| Compound | Mycobacterium tuberculosis Strain | Activity (MIC) | Reference |

| ITD-13 | H37Rv | 15.62 µg/mL | nih.gov |

| ITD-20 | H37Rv | 31.25 µg/mL | nih.gov |

| ITD-30 | H37Rv | 31.25 µg/mL | nih.gov |

Antiviral Properties

Beyond their antimicrobial effects, imidazole derivatives have also been explored for their potential as antiviral agents, with research focusing on their activity against HIV and SARS-CoV-2. nih.govnih.gov

Imidazole derivatives have been identified as potential inhibitors of HIV replication. nih.gov A series of novel imidazole analogs were synthesized and evaluated for their anti-HIV activity. nih.gov These compounds were designed to act as non-nucleoside reverse transcriptase inhibitors (NNRTIs), which are a critical component of highly active antiretroviral therapy (HAART). nih.gov

One study reported the synthesis of 1-substituted-5-aryl-1H-imidazole derivatives and their evaluation in an AlphaScreen HIV-1 IN-LEDGF/p75 inhibition assay. nih.gov Six of these derivatives (21c, 21f, 22c, 22f, 25a, and 25b) demonstrated promising inhibitory activity, with over 50% inhibition at a concentration of 10 μM. nih.gov SAR studies indicated that the two aromatic rings and the N-heterocyclic moiety were crucial for their inhibitory action. nih.gov

Another investigation focused on imidazole-amide conjugates as non-nucleoside reverse transcriptase inhibitors. nih.gov Compound 26 from this series showed potent antiviral activity with an EC50 of less than 1 nM against a wide range of NNRTI-resistant viruses. nih.gov Additionally, a series of imidazole thioacetanilide derivatives were synthesized and screened for their anti-HIV activity. nih.gov Compounds 29e (EC50 = 0.18 μM) and 29b (EC50 = 0.20 μM) were the most potent inhibitors of HIV-1 in this series. nih.gov

The anti-HIV activity of selected imidazole derivatives is detailed in the following table:

| Compound | HIV Strain | Activity | Reference |

| 21c, 21f, 22c, 22f, 25a, 25b | HIV | >50% inhibition at 10 µM | nih.gov |

| 26 | HIV-1 (NNRTI-resistant) | EC50 < 1 nM | nih.gov |

| 29e | HIV-1 | EC50 = 0.18 µM | nih.gov |

| 29b | HIV-1 | EC50 = 0.20 µM | nih.gov |

In the wake of the COVID-19 pandemic, the scientific community has been actively searching for effective antiviral treatments. Imidazole derivatives have emerged as potential candidates for inhibiting SARS-CoV-2. nih.gov The main protease (Mpro or 3CLpro) of SARS-CoV-2, which plays a critical role in the viral life cycle, has been a primary target for drug discovery. nih.govsemanticscholar.org

A docking study was conducted on 18 imidazole analogs with a 7-chloro-4-aminoquinoline scaffold against the SARS-CoV-2 main protease. nih.gov The study revealed that compounds 6a, 6b, and 6c exhibited greater binding energy with the main protease compared to other derivatives and the drugs hydroxychloroquine and chloroquine. nih.gov Another computational study identified imidazolyl–methanone C10 as having the most significant binding affinity towards Mpro. mdpi.com Pyridyl–imidazole C5, thiophenyl–imidazole C1, and quinoline–imidazole C14 also displayed strong binding affinities of -8.3, -8.2, and -7.7 Kcal/mol, respectively. mdpi.com

Furthermore, four new azo imidazole derivatives (7a–d) were synthesized, and their molecular docking studies against the main protease of SARS-CoV-2 (6LU7) showed good binding energies, suggesting promising inhibitory activity. semanticscholar.org

The binding affinities of selected imidazole derivatives against SARS-CoV-2 main protease are shown below:

| Compound | Target | Binding Affinity (kcal/mol) | Reference |

| Pyridyl–imidazole C5 | SARS-CoV-2 Mpro | -8.3 | mdpi.com |

| Thiophenyl–imidazole C1 | SARS-CoV-2 Mpro | -8.2 | mdpi.com |

| Quinoline–imidazole C14 | SARS-CoV-2 Mpro | -7.7 | mdpi.com |

| Azo imidazole 7a | SARS-CoV-2 Mpro (6LU7) | -7.7 | semanticscholar.org |

| Azo imidazole 7b | SARS-CoV-2 Mpro (6LU7) | -7.0 | semanticscholar.org |

| Azo imidazole 7c | SARS-CoV-2 Mpro (6LU7) | -7.9 | semanticscholar.org |

| Azo imidazole 7d | SARS-CoV-2 Mpro (6LU7) | -7.9 | semanticscholar.org |

Anti-inflammatory and Analgesic Effects

Derivatives of the 2-aminoimidazole nucleus have demonstrated significant promise as anti-inflammatory and analgesic agents. The versatile structure of the imidazole ring allows for the synthesis of a wide array of compounds with unique biological activities, some of which show comparable or even superior efficacy to established medications in preclinical studies.

Research into novel imidazole derivatives has identified compounds with potent dual activities. For instance, in a study evaluating a series of synthesized imidazole derivatives, compound 1-(2,3-dichlorophenyl)-2-(3-nitrophenyl)-4,5-diphenyl-1H-imidazole (2g) exhibited remarkable analgesic effects, showing 89% activity in the eddy hot plate method. nih.gov This highlights the potential of specific substitutions on the imidazole core to significantly enhance analgesic properties. The anti-inflammatory potential of these derivatives is often evaluated using models such as the carrageenan-induced rat hind paw edema test. nih.govacs.org

The mechanism of action for many of these compounds is linked to the inhibition of key enzymes in the inflammatory pathway, such as cyclooxygenase (COX). Molecular docking studies have been instrumental in elucidating these interactions, predicting how imidazole derivatives might bind to enzymes like COX-2. acs.org For example, certain imidazolone derivatives have been identified as selective COX-2 inhibitors. nih.gov The p-methoxyphenyl derivative 4c demonstrated potent anti-inflammatory activity, attributed to its interaction with the side pocket of COX-2, and exhibited a better selectivity index than the standard drug, celecoxib. nih.gov

Furthermore, a series of 2-substituted benzimidazole derivatives were synthesized and evaluated for their anti-inflammatory potential through both in vitro and in vivo assays. Among the synthesized compounds, B2, B4, B7, and B8 demonstrated IC50 values lower than the standard ibuprofen in a Luminol-enhanced chemiluminescence assay. ijpbs.com

Table 1: Selected Imidazole Derivatives with Anti-inflammatory and Analgesic Activity

| Compound | Activity | Model/Target | Key Findings |

| 1-(2,3-dichlorophenyl)-2-(3-nitrophenyl)-4,5-diphenyl-1H-imidazole (2g) | Analgesic | Eddy hot plate | Showed 89% analgesic activity. nih.gov |

| Imidazolone derivative (4c) | Anti-inflammatory | COX-2 Inhibition | Exhibited better COX-2 selectivity than celecoxib. nih.gov |

| Benzimidazole derivatives (B2, B4, B7, B8) | Anti-inflammatory | Luminol-enhanced chemiluminescence | IC50 values were lower than ibuprofen. ijpbs.com |

Anticancer and Antineoplastic Activity

The 2-aminoimidazole scaffold is a recognized pharmacophore in the design of novel anticancer agents. Its structural similarity to purines allows for interaction with various biological targets involved in cancer cell proliferation and survival.

Derivatives of 2-aminoimidazole exhibit antiproliferative activity against a range of human cancer cell lines through various mechanisms. One key mechanism is the induction of cell cycle arrest. For instance, a series of novel polysubstituted 2-aminoimidazoles were synthesized and evaluated against various cancer cell lines, with two of the most potent compounds, 20i and 20r , being studied further. nih.gov Flow cytometry analysis revealed that these compounds are capable of inducing cell cycle arrest in the G2/M phase. nih.gov

Similarly, newly designed pentacyclic benzimidazole derivatives featuring amino or amido side chains have shown significant antiproliferative activity. Derivative 6 , which has an N,N-dimethylaminopropyl amino side chain at position 7 of the pentacyclic skeleton, displayed potent inhibitory effects in the submicromolar range across multiple cancer cell lines. acs.org Further investigation into the mechanism showed that this compound also causes a dose-dependent increase in the percentage of cells in the G2/M phase, with a corresponding reduction in the G1 phase population. acs.org

In addition to halting the cell cycle, many 2-aminoimidazole derivatives can induce programmed cell death, or apoptosis, in cancer cells. The induction of apoptosis is a critical characteristic of effective anticancer drugs.

The aforementioned pentacyclic benzimidazole derivative 6 was also shown to induce apoptosis. An increase in the percentage of cells in the sub-G1 phase, which is indicative of DNA fragmentation during apoptosis, was observed following treatment. acs.org This apoptotic induction was further confirmed by measuring the activity of caspases, which are key executioner enzymes in the apoptotic pathway. A dose-dependent increase in caspase-3 and -7 activity was observed in both pancreatic adenocarcinoma and lung carcinoma cell lines after 24 hours of incubation with derivative 6 . acs.org

While not direct derivatives of the title compound, related heterocyclic structures provide insight into apoptosis induction. For example, novel 2-amino-5-benzylthiazole derivatives have been shown to induce cleavage of PARP1 and caspase 3, increase levels of the pro-apoptotic protein Bim, and decrease the anti-apoptotic protein Bcl-2 in human leukemia cells. nih.gov

Targeting specific proteins that are crucial for cancer cell survival and proliferation is a key strategy in modern oncology. Derivatives of 2-aminoimidazole have been explored as inhibitors of such targets.

Heat Shock Protein 90 (Hsp90) is a molecular chaperone that is essential for the stability and function of numerous client proteins involved in oncogenesis. Its inhibition is a promising therapeutic strategy. A study on multi-substituted 8-aminoimidazo[1,2-a]pyrazines, a related scaffold, identified a novel 2-piperonyl 3,8-diaminoimidazo[1,2-a]pyrazine structure with moderate Hsp90 inhibitory activity. A crystalline complex with the N-terminus ATP domain of Hsp90 was obtained, helping to elucidate the origin of this activity. nih.gov

Topoisomerase II (Topo II) is another vital enzyme for cancer cells, as it resolves DNA topological problems during replication and transcription. Drugs that inhibit Topo II are widely used in cancer chemotherapy. While direct inhibition by this compound derivatives is not extensively documented in the provided context, the broader class of imidazole-containing compounds has been investigated. For example, acridine-based imidazoles have been shown to act as DNA-Topo II inhibitors by intercalating into DNA, leading to cell cycle arrest and apoptosis. acs.org

Table 2: Anticancer Activity of Selected Imidazole and Benzimidazole Derivatives

| Compound/Derivative Class | Cancer Cell Lines | Mechanism of Action | Key Findings |

| Polysubstituted 2-aminoimidazoles (20i , 20r ) | Various | G2/M cell cycle arrest | Potent antiproliferative activity. nih.gov |

| Pentacyclic benzimidazole derivative 6 | Pancreatic, Lung | G2/M cell cycle arrest, Apoptosis induction (Caspase-3/7 activation) | Submicromolar inhibitory effects. acs.org |

| 2-piperonyl 3,8-diaminoimidazo[1,2-a]pyrazine | Not specified | Hsp90 inhibition | Moderate inhibitory activity. nih.gov |

Anthelmintic and Antiparasitic Applications

Parasitic diseases caused by helminths and protozoa remain a significant global health issue. Imidazole-based compounds have long been a cornerstone of antiparasitic therapy, and research continues to explore new derivatives with improved efficacy and broader spectrums of activity.

A series of new imidazole derivatives, including bis-imidazoles, phenyl-substituted 1H-imidazoles, and thiopene-imidazoles, were synthesized and assessed for their in vitro potential to restrict the growth of Toxoplasma gondii, the causative agent of toxoplasmosis. nih.gov Molecular analyses and bioactivity prediction studies were performed to explore the structure-activity relationships, reinforcing the potential of these derivatives as effective antiparasitic therapies. nih.gov

Nitroimidazole derivatives are particularly important in treating infections caused by anaerobic protozoa. Novel nitroimidazole carboxamides have been synthesized and evaluated for their activity against Giardia lamblia, Entamoeba histolytica, and Trichomonas vaginalis. nih.gov Several of these new compounds showed potent activity against G. lamblia, including metronidazole-resistant strains, with EC50 values as low as 0.1–2.5 μM. nih.gov Others demonstrated improved activity against E. histolytica (EC50 = 1.7–5.1 μM) and potent activity against T. vaginalis (EC50 = 0.6–1.4 μM). nih.gov

In the context of anthelmintic activity, novel imidazole-5-one derivatives have been synthesized and evaluated using the Indian earthworm (Pheretima posthuma) as a model organism. ijpbs.com The synthesized compounds 1b , 1d , and 2d showed good anthelmintic activities when compared to the standard drug, albendazole, indicating that the imidazole-5-one core is a promising scaffold for developing new anthelmintics. ijpbs.com

Enzyme Inhibition and Receptor Antagonism

The ability of 2-aminoimidazole derivatives to interact with specific enzymes and receptors makes them attractive candidates for modulating various physiological processes.

One area of investigation is the inhibition of arginase. Human arginase I is a binuclear manganese metalloenzyme that has been implicated in diseases like asthma. A series of 2-aminoimidazole amino acids were designed as inhibitors of this enzyme. nih.gov The most active compound, 2-(S)-amino-5-(2-aminoimidazol-1-yl)-pentanoic acid (A1P) , binds to human arginase I with a low micromolar affinity (Ki). nih.gov This study demonstrated that the 2-aminoimidazole moiety can effectively target metal coordination and hydrogen bond interactions within the enzyme's active site. nih.gov

In the realm of receptor antagonism, 2-aminoimidazole derivatives have been identified as potent antagonists for adenosine and serotonin receptors. A combinatorial library of 2-aminoimidazole and 2-aminoimidazolyl-thiazole derivatives was tested against human adenosine receptor subtypes. nih.govnih.gov While the initial 2-aminoimidazole derivatives showed weak to moderate affinity, modification to 2-aminoimidazolyl-thiazole derivatives improved affinity at the A1, A2A, and A3 subtypes. nih.govnih.gov Compound 12b emerged as the most potent and selective non-xanthine human adenosine A3 receptor antagonist in the series. nih.govnih.gov

Furthermore, 2-aminoimidazole-based compounds have been developed as antagonists of the 5-HT6 serotonin receptor, which is a target for cognitive enhancement. These antagonists have shown high affinity and selectivity, representing a new approach in the design of ligands for aminergic G-protein coupled receptors (GPCRs). consensus.app

Table 3: Enzyme Inhibition and Receptor Antagonism by 2-Aminoimidazole Derivatives

| Derivative Class | Target | Activity | Key Compound/Finding |

| 2-Aminoimidazole amino acids | Human Arginase I | Inhibition | A1P showed low micromolar binding affinity. nih.gov |

| 2-Aminoimidazolyl-thiazoles | Adenosine A3 Receptor | Antagonism | Compound 12b was the most potent and selective antagonist. nih.govnih.gov |

| 2-Aminoimidazole-based compounds | 5-HT6 Serotonin Receptor | Antagonism | Showed high affinity and selectivity. consensus.app |

Angiotensin II AT1 Receptor Antagonist Research

The imidazole-5-carboxylic acid scaffold is a key structural feature in the development of Angiotensin II (AII) receptor blockers (ARBs), a class of drugs used to treat hypertension. nih.govgoogle.com Research in this area was significantly influenced by the discovery of losartan, the first orally active nonpeptide AII receptor antagonist, which evolved from imidazole-5-acetic acid derivatives. nih.gov

Scientists have explored modifications of the imidazole ring to enhance binding affinity and antagonist activity at the Angiotensin II receptor type 1 (AT1R). nih.govnih.gov One notable derivative, 5-butyl-1-[[2'-(2H-tetrazol-5-yl)biphenyl-4-yl]methyl]imidazole-2-carboxylic acid, which is an analog of losartan's active metabolite EXP3174, demonstrated a higher binding affinity for the human AT1 receptor than losartan itself. nih.gov The binding affinity (-log IC50) for this carboxylic acid analog was 8.46, compared to 8.25 for losartan. nih.gov This finding underscores the critical role of the carboxyl group at the C-2 position of the imidazole ring for potent receptor binding. nih.gov The acidic nature of the carboxyl group, or bioisosteric replacements like the tetrazole ring, is a common characteristic among commercially available AT1R antagonists, contributing to a favorable pharmacological profile. nih.govnih.gov

| Compound | Target | Binding Affinity (-log IC50) | In Vitro Antagonism (pA2) |

|---|---|---|---|

| Losartan | Human AT1 Receptor | 8.25 | N/A |

| Losartan Analogue V8COOH (5-butyl-1-[[2'-(2H-tetrazol-5-yl)biphenyl-4-yl]methyl]imidazole-2-carboxylic acid) | Human AT1 Receptor | 8.46 | 7.83 (Rat Uterus) |

Kinase Inhibition Studies (e.g., TBK1, IKKε)

A prominent derivative, Amlexanox (2-amino-7-isopropyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid), contains the core structure and is a known inhibitor of the noncanonical IκB kinases, TANK-binding kinase 1 (TBK1) and IκB kinase ε (IKKε). nih.govinvivogen.com These kinases are crucial in coordinating inflammatory signaling pathways, and their elevated activity has been linked to obesity-related metabolic disorders. escholarship.orgnih.gov

Structural and activity studies have revealed the importance of the carboxylic acid moiety of amlexanox for its inhibitory action, particularly against TBK1. nih.gov Crystal structures show that the carboxylate group interacts with the side chain of a key threonine residue (Thr156) in TBK1. nih.gov Modifying or removing this carboxylic acid group significantly reduces the compound's potency against TBK1. escholarship.org For instance, converting the carboxylic acid to a short amide or an ester nearly eliminates its inhibitory effects on TBK1. escholarship.org Interestingly, IKKε appears more tolerant to these modifications, which may be due to greater flexibility in its hinge region. nih.govescholarship.org The installation of a tetrazole ring, a bioisostere of carboxylic acid, was found to improve potency toward both kinases. escholarship.org Amlexanox acts by competing with ATP for binding to the enzymes. invivogen.com

| Compound/Analog of Amlexanox | Modification of Carboxylic Acid Moiety | Effect on TBK1 Inhibition | Effect on IKKε Inhibition |

|---|---|---|---|

| Amlexanox (Parent Compound) | - | Baseline Inhibition | Baseline Inhibition |

| Analog 5b | Converted to short methyl amide | >125-fold reduction in potency | ~3-fold reduction in potency |

| Analog 6 | Converted to 2-(dimethylamino)ethyl ester | ~5-fold decrease in potency | No significant reduction |

| Analog 7 | Carboxylic acid removed | Significantly reduced potency | Significantly improved potency |

| Analog 5a | Tetrazole bioisostere installed | Potency improved to 400 nM | Potency improved to 200 nM |

Lysophosphatidic Acid Acyltransferase-β Inhibition

Lysophosphatidic acid acyltransferase-beta (LPAAT-β) is an enzyme that catalyzes the formation of phosphatidic acid (PA), a lipid cofactor involved in signaling pathways that are often constitutively active in tumors. nih.gov Inhibition of LPAAT-β is being investigated as a therapeutic strategy in various cancers, including pancreatic and gynecologic malignancies. nih.govresearchgate.net Suppressing LPAAT-β activity has been shown to disrupt critical survival signals in the Ras/Raf/Erk and PI3K/Akt pathways and can induce apoptosis in tumor cells. nih.gov

While LPAAT-β is a validated therapeutic target, and small molecule inhibitors have been identified through screening assays, specific research detailing the inhibitory activity of this compound derivatives against LPAAT-β is not extensively documented in the available literature. researchgate.netnih.gov The development of potent and specific inhibitors for LPAAT-β remains an active area of research, with studies identifying nanomolar inhibitors from other chemical classes, such as aminotriazines. nih.gov

DNA Gyrase B Interaction Studies

Bacterial DNA gyrase is a well-established and essential target for antibacterial drugs. nih.govnih.gov The Gyrase B (GyrB) subunit contains an ATP-binding site, which is the target for several classes of inhibitors. nih.govacs.org Research has led to the development of potent inhibitors based on various heterocyclic scaffolds, including benzothiazoles and pyrazolopyridones. nih.govacs.org

While these are not direct derivatives of this compound, the structure-based design of these inhibitors provides insights into the necessary molecular interactions. For example, studies on benzothiazole-based inhibitors revealed that a carboxylic acid group is a key feature for potent activity. nih.gov Crystal structures of inhibitors bound to the E. coli GyrB ATP-binding site show that the inhibitor's core forms crucial hydrogen bonds with conserved amino acid residues, such as Asp73, and interacts with a key water molecule. nih.govresearchgate.net The optimization of these scaffolds often involves modifying substituents to improve enzyme inhibition and antibacterial activity against pathogenic bacteria. nih.gov These findings highlight the potential for designing novel gyrase inhibitors based on various heterocyclic cores, including the imidazole scaffold.

Other Pharmacological Effects

Beyond their roles in cardiovascular and cancer-related research, derivatives of 2-amino-1H-imidazole have demonstrated a variety of other pharmacological effects, including antidiabetic, anti-allergic, anti-ulcer, and immunomodulatory activities.

Antidiabetic Effects: The inhibition of IKKε and TBK1 by the derivative amlexanox has been shown to improve obesity-related metabolic issues. invivogen.com Administration of amlexanox to obese mice resulted in improved insulin sensitivity, and in a clinical study, it produced a significant reduction in Hemoglobin A1c in a subset of obese patients with type 2 diabetes. nih.gov Other imidazole derivatives have also shown the ability to significantly reduce blood glucose levels in animal models of diabetes. Furthermore, 2-aminoimidazole (2-AI) based compounds have been identified as inhibitors of advanced glycation end-product (AGE) formation, a process implicated in the complications of diabetes. nih.govnih.gov Certain bis-2-AI derivatives showed superior AGE inhibition and breaking activity compared to the known inhibitor aminoguanidine. nih.gov

Anti-allergic and Anti-ulcer Effects: Amlexanox was originally developed and approved for the treatment of conditions such as asthma, allergic rhinitis, and aphthous ulcers due to its anti-inflammatory and anti-allergic properties. invivogen.comnih.gov

Immunomodulatory Effects: The primary mechanism of TBK1 and IKKε inhibition is directly linked to the modulation of the immune system. invivogen.com These kinases are essential components in the signaling pathways that lead to the production of type I interferons and other inflammatory mediators. invivogen.com By inhibiting these kinases, derivatives like amlexanox can temper inflammatory responses, which is central to their therapeutic effects in metabolic and allergic conditions. nih.govjci.org

Coordination Chemistry and Supramolecular Assembly

Metal Ion Complexation Studies

While dedicated studies on the metal ion complexation of 2-Amino-1H-imidazole-5-carboxylic acid are not extensively documented, its potential coordination behavior can be inferred from its constituent functional groups. The imidazole (B134444) ring, a common moiety in bioinorganic chemistry, is known to coordinate with a wide range of transition metal ions through its sp²-hybridized nitrogen atoms. The presence of the amino group at the 2-position and the carboxylic acid at the 5-position introduces additional coordination sites, making the molecule a potentially multidentate ligand.

The coordination mode of this compound is expected to be highly dependent on the nature of the metal ion, the pH of the reaction medium, and the solvent system employed. At lower pH values, the carboxylic acid group may remain protonated, limiting its coordinating ability, while the imidazole and amino nitrogens could still participate in binding. Conversely, in neutral to basic conditions, the deprotonated carboxylate group would become a strong coordination site, potentially leading to chelation involving one of the imidazole nitrogens.

The hard-soft acid-base (HSAB) theory provides a framework for predicting the preferred coordination sites for different metal ions. Hard metal ions, such as Fe(III), Cr(III), and Al(III), would be expected to show a preference for the hard oxygen donors of the carboxylate group. In contrast, softer metal ions like Ag(I), Pd(II), and Pt(II) would likely favor coordination with the softer nitrogen donors of the imidazole ring and the amino group. Borderline metal ions such as Cu(II), Ni(II), and Zn(II) could coordinate with either the nitrogen or oxygen atoms, or both, leading to a variety of complex geometries.

Table 1: Predicted Coordination Preferences of Metal Ions with this compound Based on HSAB Theory

| Metal Ion Class | Example Metal Ions | Predicted Primary Coordination Site(s) |

| Hard Acids | Fe(III), Cr(III), Al(III) | Carboxylate Oxygen Atoms |

| Soft Acids | Ag(I), Pd(II), Pt(II) | Imidazole and Amino Nitrogen Atoms |

| Borderline Acids | Cu(II), Ni(II), Zn(II) | Carboxylate Oxygen and/or Imidazole/Amino Nitrogen Atoms |

It is important to note that these are predictions, and the actual coordination behavior would need to be confirmed through experimental techniques such as X-ray crystallography, spectroscopy (UV-Vis, IR, NMR), and mass spectrometry.

Design and Characterization of Imidazole-Based Ligands

The synthesis of ligands based on the this compound scaffold would likely involve standard organic reactions to modify the core structure. For instance, the amino group could be functionalized to introduce steric bulk or additional donor atoms, thereby tuning the coordination properties of the resulting ligand. Similarly, the carboxylic acid could be converted to an ester or an amide to alter its charge and coordinating ability.

The characterization of such newly designed ligands would employ a suite of analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) would be crucial for confirming the covalent structure of the modified ligands. Infrared (IR) spectroscopy would provide information about the vibrational modes of the functional groups, particularly the carboxylate and amino moieties, and how they are affected by coordination to a metal center. Mass spectrometry would be used to determine the molecular weight and fragmentation pattern of the ligands.

Applications in Metal-Organic Frameworks and Coordination Polymers

The multidentate nature of this compound makes it an excellent candidate for the construction of metal-organic frameworks (MOFs) and coordination polymers. MOFs are crystalline materials composed of metal ions or clusters connected by organic linkers, forming porous structures with high surface areas. The ability of this compound to bridge multiple metal centers through its various donor sites could lead to the formation of robust, high-dimensional networks.

The presence of the amino group is particularly significant in the context of MOF design. Amino-functionalized linkers have been shown to be effective in the synthesis of MOFs with enhanced properties, such as improved gas sorption selectivity and catalytic activity. The amino group in this compound could serve as a site for post-synthetic modification, allowing for the introduction of other functional groups to tailor the properties of the resulting MOF.

The combination of the imidazole ring and the carboxylic acid group offers multiple points of connection, which can lead to a variety of network topologies. For example, the carboxylate group could bridge two metal centers, while the imidazole ring coordinates to a third, resulting in a three-dimensional framework. The specific structure of the resulting MOF or coordination polymer would be influenced by the coordination geometry of the metal ion and the reaction conditions.

Table 2: Potential Metal-Organic Frameworks with this compound as a Linker

| Metal Ion | Potential Framework Dimensionality | Potential Applications |

| Zn(II) | 3D | Gas storage, catalysis |

| Cu(II) | 2D or 3D | Sensing, separation |

| Zr(IV) | 3D | Catalysis, drug delivery |

| Fe(III) | 3D | Magnetic materials, catalysis |

Advanced Research Directions and Future Prospects

Exploration of Novel Therapeutic Targets

The imidazole (B134444) nucleus is a versatile scaffold found in a wide array of natural products and synthetic molecules with demonstrated biological activity. nih.gov This inherent bioactivity suggests that 2-Amino-1H-imidazole-5-carboxylic acid and its derivatives could be valuable lead compounds in the discovery of novel therapeutics. The exploration of new therapeutic targets for this compound is a promising area of research, driven by the diverse pharmacological activities exhibited by the broader class of imidazole-containing molecules.

Key Research Areas:

Anticancer Agents: Imidazole derivatives have shown considerable promise as anticancer agents through various mechanisms, including kinase inhibition and disruption of microtubule cytoskeleton. The unique structure of this compound may allow for the design of selective and potent inhibitors of cancer-specific signaling pathways.

Antimicrobial Applications: The 2-aminoimidazole (2-AI) scaffold, a core component of the title compound, is a key structural element in marine-derived natural products known for their antibiofilm activity. researchgate.net Research into 2-AI derivatives has demonstrated their ability to disrupt biofilm formation and resensitize multidrug-resistant bacteria to conventional antibiotics. nih.govnih.govtandfonline.com This suggests that this compound could be a starting point for the development of novel antimicrobial agents that target bacterial biofilms, a significant challenge in treating persistent infections.

Anti-inflammatory and Antiviral Potential: Imidazole-based compounds have been investigated for their anti-inflammatory and antiviral properties. nih.govnih.gov The structural features of this compound could be optimized to develop potent inhibitors of inflammatory pathways or viral replication processes. For instance, imidazole derivatives have been synthesized and evaluated for their inhibitory action against viruses like Dengue and Zika. nih.gov

Table 1: Potential Therapeutic Targets for this compound Derivatives

| Therapeutic Area | Potential Targets | Rationale |

| Oncology | Kinases, Microtubules, DNA | Imidazole scaffold is present in known anticancer drugs and kinase inhibitors. |

| Infectious Diseases | Biofilm formation pathways, Bacterial enzymes | 2-aminoimidazole derivatives show potent antibiofilm activity. nih.govnih.govtandfonline.com |

| Inflammation | COX enzymes, Inflammatory cytokines | Imidazole compounds have demonstrated anti-inflammatory effects. nih.gov |

| Virology | Viral proteases, Viral polymerases | Imidazole derivatives have been explored as antiviral agents. nih.gov |

Development of Advanced Synthetic Methodologies

The efficient and versatile synthesis of this compound and its derivatives is crucial for advancing its research and potential applications. While various methods for the synthesis of the imidazole ring have been established since its first preparation in 1858, the development of novel, more efficient, and environmentally friendly synthetic routes remains an active area of research.

Future research in this area should focus on:

Green Chemistry Approaches: The development of synthetic methods that utilize environmentally benign solvents, catalysts, and reagents is a key goal. This includes exploring one-pot reactions and microwave-assisted synthesis to reduce reaction times and energy consumption. acs.org

Combinatorial Chemistry and Library Synthesis: The generation of diverse libraries of this compound derivatives through parallel synthesis techniques will be instrumental in screening for biological activity and identifying structure-activity relationships (SAR). nih.gov

Novel Catalytic Systems: The exploration of new catalysts, including biocatalysts and photocatalysts, could lead to more selective and efficient syntheses. acs.org For example, the use of "ene"-reductases under visible light has been shown to catalyze coupling reactions for aromatic compounds. acs.org

Table 2: Comparison of Synthetic Methodologies for Imidazole Derivatives

| Methodology | Advantages | Disadvantages |

| Classical Synthesis (e.g., Radziszewski) | Well-established, readily available starting materials. | Often requires harsh reaction conditions, may produce significant waste. |

| Microwave-Assisted Synthesis | Rapid reaction times, improved yields. acs.org | Requires specialized equipment, scalability can be a challenge. |

| Green Synthetic Routes | Environmentally friendly, reduced waste. | May require development of new catalysts and reaction conditions. |

| Combinatorial Synthesis | Rapid generation of large libraries of compounds. nih.gov | Purification and characterization of individual compounds can be complex. |

Interdisciplinary Approaches in Imidazole Research

The full potential of this compound can be unlocked through collaborative, interdisciplinary research that bridges chemistry, biology, and computational sciences. researchgate.net

Computational Chemistry and Molecular Modeling: In silico studies, such as molecular docking, can help to predict the binding of this compound derivatives to specific biological targets. researchgate.net This computational approach can guide the rational design of more potent and selective compounds, saving time and resources in the drug discovery process.

Chemical Biology: The use of this compound-based probes can help to elucidate complex biological pathways and identify novel drug targets. These chemical tools can be designed to interact with specific proteins or other biomolecules, providing insights into their function.

Materials Science: The incorporation of this compound into novel materials, such as polymers or nanoparticles, could lead to the development of advanced drug delivery systems or new bioactive materials.

Translational Research from Bench to Application

The ultimate goal of research on this compound is to translate fundamental discoveries into tangible applications that benefit human health. This requires a concerted effort to move promising compounds from the laboratory to clinical settings.

The pathway from basic research to clinical application involves several key stages:

Lead Optimization: Promising initial compounds (hits) identified through screening are chemically modified to improve their efficacy, selectivity, and pharmacokinetic properties.

Preclinical Studies: The optimized lead compounds are rigorously tested in cell-based and animal models to evaluate their safety and efficacy.

Clinical Trials: If a compound demonstrates a favorable safety and efficacy profile in preclinical studies, it may advance to clinical trials in humans to further assess its therapeutic potential.

Numerous imidazole-based compounds have successfully navigated this translational pathway and are now used as clinical drugs for a variety of diseases. nih.gov This precedent provides a strong foundation for the future development of therapeutics derived from this compound.

Q & A

Q. Advanced

- Decoupling experiments : Suppress coupling between adjacent protons (e.g., NH₂ and imidazole ring H) .

- 2D NMR (HSQC, HMBC) : Assigns quaternary carbons and resolves COOH/imidazole correlations .

- Variable-temperature NMR : Reduces signal broadening caused by dynamic processes (e.g., tautomerism) .

How do substituents affect solubility and purification?

Basic

The carboxylic acid group enhances water solubility at neutral/basic pH, while the imidazole ring contributes to polarity. For derivatives with hydrophobic substituents (e.g., cyclohexyl in ), use mixed solvents (e.g., EtOH/H₂O) for recrystallization . Adjust pH during column chromatography (e.g., silica gel with 0.1% acetic acid) to improve separation .

What strategies mitigate decomposition during purification of acid-labile derivatives?

Q. Advanced

- Mild eluents : Replace acetic acid with formic acid in HPLC mobile phases to reduce acidity .

- Low-temperature flash chromatography : Minimizes thermal degradation .

- Protective groups : Temporarily protect the carboxylic acid (e.g., methyl esters in ) during synthesis, followed by gentle hydrolysis .

How can researchers validate the tautomeric forms of the imidazole ring?

Q. Advanced

- X-ray crystallography : Provides definitive proof of tautomeric states (e.g., ’s crystal structure analysis) .

- IR spectroscopy : Identifies NH stretching frequencies (e.g., 3300–3500 cm⁻¹ for NH₂ groups) .

- Computational modeling (DFT) : Predicts energetically favored tautomers based on H-bonding and steric effects .

What are the implications of conflicting melting point data (e.g., 204–209°C vs. 280–286°C)?

Advanced

Variations may stem from polymorphism, hydrate formation, or impurities. To clarify:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.